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Compound of Interest

Compound Name:
Benzenesulfonamide, p-bromo-N-

methyl-

Cat. No.: B1266604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-bromo-

N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic

synthesis. This document compiles and analyzes available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for p-bromo-N-

methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

29.5 N-CH₃

127.0 C-Br

129.2 Aromatic C-H

132.5 Aromatic C-H

139.0 Aromatic C-S

Source: SpectraBase[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

Due to the limited availability of experimental ¹H NMR data for p-bromo-N-

methylbenzenesulfonamide, the following data is predicted based on the analysis of the closely

related analog, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and established chemical

shift principles.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.6 Singlet 3H N-CH₃

~ 4.9 Quartet 1H N-H

~ 7.7 Doublet 2H
Aromatic H (ortho to

SO₂NH)

~ 7.8 Doublet 2H
Aromatic H (ortho to

Br)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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The following are characteristic infrared absorption bands expected for p-bromo-N-

methylbenzenesulfonamide based on the analysis of similar arylsulfonamides.[2]

Wavenumber (cm⁻¹) Vibration Functional Group

3350 - 3250 N-H Stretch Sulfonamide (N-H)

3100 - 3000 C-H Stretch Aromatic C-H

2980 - 2850 C-H Stretch Methyl (N-CH₃)

1350 - 1310 Asymmetric SO₂ Stretch Sulfonyl (SO₂)

1170 - 1140 Symmetric SO₂ Stretch Sulfonyl (SO₂)

~1090 C-N Stretch C-N

~1010 S-N Stretch Sulfonamide (S-N)

850 - 800 C-H Bending p-disubstituted benzene

~750 C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (GC-MS)

m/z Interpretation

249/251
[M]⁺ Molecular ion peak (presence of Br

isotopes)

185 [M - SO₂]⁺

155/157 [Br-C₆H₄]⁺

90 [C₆H₄SO]⁺

76 [C₆H₄]⁺

Source: SpectraBase[1]
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Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of p-bromo-N-methylbenzenesulfonamide (5-10 mg) is prepared in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL). The solution is transferred to a 5 mm

NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is

placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer

(GC-MS). The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is

vaporized and separated. The separated components then enter the mass spectrometer, where

they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios (m/z)

of the resulting ions are detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like p-bromo-N-methylbenzenesulfonamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of p-Bromo-N-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266604#spectroscopic-data-of-p-
bromo-n-methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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